N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a chemical compound with the molecular formula C24H21F4N3O and a molecular weight of 443.446 . It is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a combination of fluorophenyl, piperazino, and trifluoromethyl groups attached to a benzenecarboxamide core .科学的研究の応用
Synthesis of Neuroleptic Agents
This compound plays a pivotal role in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which are crucial for psychiatric treatments. The synthesis involves key intermediates like 4,4-bis(p-fluorophenyl)butylbromide, highlighting the compound's significance in medicinal chemistry for producing pharmaceuticals with neuroleptic properties (Botteghi et al., 2001).
Fluorescent Logic Gates
Another fascinating application is in the development of solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates. These compounds, incorporating piperazine moieties, serve as fluorescent logic gates that can be reconfigured based on solvent polarity, offering potential tools for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Antineoplastic Tyrosine Kinase Inhibitor
The compound is also a structural component of Flumatinib (HH-GV678), an antineoplastic tyrosine kinase inhibitor undergoing clinical trials for treating chronic myelogenous leukemia. The study of its metabolism in patients reveals insights into its pharmacokinetics, metabolic pathways, and the role of its structural components in therapeutic applications (Gong et al., 2010).
Antibacterial Quinolones
In antibacterial research, modifications of quinolone derivatives incorporating piperazine units have demonstrated efficacy similar to established antibiotics like ciprofloxacin. This underscores the compound's utility in enhancing the antibacterial activity of quinolone-based medications (Ziegler et al., 1990).
作用機序
Target of Action
Compounds with similar structures have been found to interact with equilibrative nucleoside transporters (ents), showing more selectivity towards ent2 than ent1 .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets (such as ents) and induce changes in their function .
Biochemical Pathways
Similar compounds have been found to play a vital role in nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
The compound has a predicted density of 1170±006 g/cm3 and a boiling point of 5770±500 °C .
Result of Action
Similar compounds have been found to inhibit ents, which play a vital role in nucleotide synthesis and regulation of adenosine function .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
特性
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F4N3O/c25-19-4-8-21(9-5-19)30-12-14-31(15-13-30)22-10-6-20(7-11-22)29-23(32)17-2-1-3-18(16-17)24(26,27)28/h1-11,16H,12-15H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVSTAJBIMBLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。